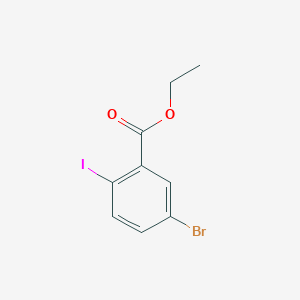

Ethyl 5-Bromo-2-iodobenzoate

CAS No.: 450412-27-8

Cat. No.: VC7738266

Molecular Formula: C9H8BrIO2

Molecular Weight: 354.969

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 450412-27-8 |

|---|---|

| Molecular Formula | C9H8BrIO2 |

| Molecular Weight | 354.969 |

| IUPAC Name | ethyl 5-bromo-2-iodobenzoate |

| Standard InChI | InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |

| Standard InChI Key | JWUQSSZXGVRFDZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)I |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

Ethyl 5-bromo-2-iodobenzoate consists of a benzoic acid backbone substituted with bromine (Br) at the 5-position and iodine (I) at the 2-position, esterified with an ethyl group. The IUPAC name, ethyl 5-bromo-2-iodobenzoate, reflects this substitution pattern . Key structural features include:

-

Aromatic ring: Provides a planar framework for electronic interactions.

-

Halogen substituents: Bromine and iodine enhance electrophilic reactivity and participate in halogen bonding.

-

Ester group: The ethyl ester moiety increases solubility in organic solvents and modulates metabolic stability .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrIO₂ |

| Molecular Weight | 354.97 g/mol |

| Density | 1.9 ± 0.1 g/cm³ |

| Boiling Point | 341.8 ± 27.0 °C (760 mmHg) |

| Melting Point | Not Determined |

| Storage Conditions | 2–8 °C, dark |

| Solubility | Organic solvents (e.g., DCM) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of ethyl 5-bromo-2-iodobenzoate typically involves sequential halogenation and esterification steps:

-

Bromination: A benzoic acid derivative undergoes electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ .

-

Iodination: The brominated intermediate is treated with iodine (I₂) and nitric acid (HNO₃) to introduce the iodine substituent .

-

Esterification: The resulting dihalogenated benzoic acid is reacted with ethanol (C₂H₅OH) under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (70–85%) and purity (>95%). Automated systems regulate temperature and pressure, minimizing byproducts such as 3-iodo isomers. Post-synthesis purification via column chromatography or recrystallization ensures compliance with pharmaceutical-grade standards .

Chemical Reactivity and Applications

Cross-Coupling Reactions

Ethyl 5-bromo-2-iodobenzoate is pivotal in:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reactions with boronic acids yield biaryl structures, essential in drug discovery .

-

Sonogashira Coupling: Reaction with terminal alkynes generates conjugated systems for optoelectronic materials.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Bromo-2-iodobiphenyl-4-carboxylate |

| Ester Hydrolysis | NaOH, H₂O/EtOH | 5-Bromo-2-iodobenzoic acid |

| Nucleophilic Substitution | KCN, DMSO | 5-Bromo-2-cyano-benzoate |

Pharmaceutical Applications

-

Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 19 nM in T-cell malignancies) .

-

Antimicrobials: Halogenated benzoates disrupt microbial cell membranes via hydrophobic interactions.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s iodine atom participates in halogen bonding with catalytic residues of HIV-1 integrase, impairing viral DNA integration (IC₅₀ = 25 µM) . Bromine enhances lipophilicity, facilitating membrane penetration.

Cytotoxicity Profiles

In vitro studies demonstrate selective toxicity against cancer cells (HeLa, IC₅₀ = 47 µM) while sparing normal fibroblasts (IC₅₀ > 100 µM) . Mechanistic studies attribute this to ROS generation and apoptosis induction.

Comparative Analysis with Analogues

Table 3: Halogenated Benzoate Derivatives

| Compound | Substituents | Key Application |

|---|---|---|

| Ethyl 5-bromo-2-chlorobenzoate | Cl at 2-position | Intermediate in agrochemicals |

| Ethyl 2-bromo-5-iodobenzoate | Br at 2, I at 5 | Antiviral research |

| 5-Bromo-2-iodobenzoic acid | Carboxylic acid group | Metal-organic frameworks |

The dual halogenation in ethyl 5-bromo-2-iodobenzoate offers superior reactivity in cross-coupling compared to mono-halogenated analogues, enabling diverse functionalization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume